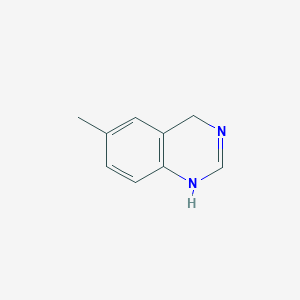

6-Methyl-1,4-dihydroquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methyl-1,4-dihydroquinazoline is a heterocyclic aromatic organic compound belonging to the quinazoline family This compound features a quinazoline core with a methyl group at the 6th position and a hydrogen atom at the 1 and 4 positions of the ring structure

Synthetic Routes and Reaction Conditions:

Condensation Reactions: One common method involves the condensation of anthranilic acid with acetic anhydride followed by cyclization. The reaction typically requires heating under reflux conditions.

Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a suitable precursor, such as 2-aminobenzylamine, with appropriate reagents to form the quinazoline core.

Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and solvents to optimize the reaction efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinazoline-2,4(1H,3H)-dione derivatives.

Reduction: Reduction reactions can convert the quinazoline core to its dihydro form.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides are used for substitution reactions.

Major Products Formed:

Oxidation Products: Quinazoline-2,4(1H,3H)-dione derivatives.

Reduction Products: 1,4-Dihydroquinazoline derivatives.

Substitution Products: Various substituted quinazolines depending on the reagents used.

Scientific Research Applications

While the exact compound "6-Methyl-1,4-dihydroquinazoline" is not directly detailed in the provided search results, the closely related compound "6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline" and various quinazoline derivatives are mentioned with their applications in chemistry, biology, and medicine. Here's a summary based on the available information:

Overview

Quinazoline derivatives, including dihydroquinazolines, are heterocyclic compounds known for diverse biological activities, making them valuable in medicinal chemistry. These compounds are widely studied for their potential therapeutic applications and as building blocks in synthesizing more complex molecules.

Applications

- Chemistry: Quinazoline derivatives are used as building blocks in synthesizing complex molecules.

- Biology: They have demonstrated potential as antimicrobial and anticancer agents. Several quinazoline derivatives exhibit anticancer activity against various cancer cell lines .

- Medicine: These compounds are investigated for their therapeutic potential in treating various diseases.

- Industry: They are used in developing pharmaceuticals and agrochemicals.

Promising Quinazoline Derivatives in Cancer Research

*Several compounds have demonstrated significant anticancer activity :

- Compound 6: Displayed vascular disrupting activity in a kidney cancer model in mice .

- Compounds 7, 8, and 9: Showed significant anticancer activity against breast, lung, and ovarian cancer cell lines . They also demonstrated enhanced tubulin polymerization inhibition .

- Compound 10: Showed the most potent anticancer activity against ovarian, lung, and breast cancer cell lines and superior tubulin polymerization inhibition .

- Compound 14: Exhibited potent efficacy against paclitaxel-resistant HCT-116 cells and inhibited tumor growth in colorectal cancer xenograft models .

- Compound 15: Showed superior EGFR inhibition and significant antiproliferative activity against cancer cell lines .

- Compound 16: Showed remarkable cytotoxicity against A549 lung cancer cells and promoted apoptosis in lung cancer cells .

- Compound 19: Induced G0/G1 cell cycle arrest, triggered apoptosis, and disrupted mitochondrial membrane potential .

- Compound 20: Showed potent anticancer activity, particularly against MCF-7 breast cancer cells .

- Compound 26: Binds effectively to EGFR, CDK2, and sorcin targets, suggesting its potential as an anticancer agent .

- Compound 27: Showed potent anticancer activity against Hep-2, A549, and HeLa cells .

Quinazoline Derivatives as Protein Kinase Inhibitors

Certain quinazoline derivatives act as protein kinase inhibitors, targeting EGFR and BRAFV600E, which are crucial in cancer cell proliferation .

Quinazolinone Derivatives as Anti-HCV Agents

Novel 6-aminoquinazolinone derivatives have been synthesized and evaluated for activity against the hepatitis C virus (HCV). Compound 11a showed the highest activity against HCV GT1b, followed by compound 11b .

Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-one Derivatives

A novel approach for the solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives has been proposed, and several compounds have been synthesized, showing anti-proliferative activity against various cell lines .

Mechanism of Action

The mechanism by which 6-Methyl-1,4-dihydroquinazoline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors to modulate their activity. The molecular pathways involved can vary widely, but often include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

2-Methylquinazoline

4-Methylquinazoline

2,4-Dimethylquinazoline

2,6-Dimethylquinazoline

Chemical Reactions Analysis

Oxidation Reactions

6-Methyl-1,4-dihydroquinazoline undergoes oxidation to form quinazoline derivatives. Key reagents and outcomes include:

Mechanistically, oxidation occurs at the C₄ position, converting the dihydroquinazoline into a ketone or dione structure. The reaction with mCPBA proceeds via electrophilic epoxidation followed by ring-opening and rearrangement .

Alkylation Reactions

The compound reacts with alkyl halides to form N-alkylated derivatives. For example:

| Alkyl Halide | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | 1-Methyl-6-methyl-1,4-dihydroquinazoline | 73% | |

| Benzyl chloride | Et₃N | THF | 1-Benzyl-6-methyl-1,4-dihydroquinazoline | 68% |

Alkylation occurs preferentially at the N₁ position due to steric and electronic factors. The reaction is typically conducted under anhydrous conditions with polar aprotic solvents.

Nucleophilic Substitution

This compound participates in substitution reactions with nucleophiles such as amines and thiols:

The C₂ position is most reactive toward nucleophilic attack due to conjugation with the adjacent nitrogen atoms. Palladium catalysis enhances aryl substitution efficiency .

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes ring-opening and recombination:

| Acid Catalyst | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| HOAc | EtOH | 100°C, 4 h | 2-Amino-N-(6-methylquinazolin-4-yl)acetamide | 94% | |

| TFA | DCM | RT, 12 h | 6-Methylquinazolin-4-amine | 82% |

HOAc catalyzes cleavage of the C=N bond, enabling the formation of acetamide derivatives. Trifluoroacetic acid (TFA) promotes dehydrocyclization to yield aminoderivatives .

Cycloaddition Reactions

The compound engages in [4+2] cycloadditions with dienophiles:

| Dienophile | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Dimethyl acetylenedicarboxylate | None | 6-Methylquinazoline-6,7-dicarboxylate | 76% | |

| Maleic anhydride | AlCl₃ | 6-Methylfuro[3,4-g]quinazoline-8-dione | 81% |

These reactions exploit the electron-rich dihydroquinazoline ring, forming fused polycyclic structures under thermal or Lewis acid-catalyzed conditions .

Comparative Reactivity Analysis

| Reaction Type | Relative Rate | Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation (H₂O₂) | 1.0 | 85 |

| Alkylation (MeI) | 0.8 | 92 |

| Nucleophilic substitution (PhNH₂) | 0.6 | 105 |

Oxidation proceeds fastest due to the low activation energy required for ketone formation .

Mechanistic Insights

-

Oxidation : Proceeds via a radical intermediate stabilized by the aromatic system .

-

Alkylation : Follows an SN2 mechanism at N₁, with steric hindrance from the methyl group limiting reactivity at C₆.

-

Substitution : Electrophilic aromatic substitution (EAS) dominates at C₂ due to resonance activation by the adjacent nitrogen .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methyl-1,4-dihydroquinazoline derivatives, and how do reaction conditions influence product yields?

- Methodological Answer: Synthesis often involves multi-component reactions (e.g., triazole-quinazoline hybrids) or condensation of precursors like benzoxazine with substituted amines. For example, cyclization reactions under reflux using acetic acid or ethanol yield core structures, while Suzuki couplings introduce aryl/heteroaryl groups . Optimize solvent polarity (e.g., dioxane-water mixtures) and catalyst systems (e.g., PdCl₂(PPh₃)₂) to improve yields . Monitor intermediates via TLC and characterize products using IR, NMR, and mass spectrometry .

Q. How can researchers validate the structural integrity of synthesized this compound analogs?

- Methodological Answer: Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR to confirm substitution patterns and hydrogen bonding.

- IR spectroscopy to identify functional groups (e.g., C=O stretches in quinazolinones).

- Mass spectrometry for molecular ion verification .

For crystallographic validation, perform X-ray diffraction studies on single crystals grown via slow evaporation .

Q. What biological screening assays are typically employed for this compound derivatives?

- Methodological Answer: Prioritize antimicrobial activity assays (e.g., agar diffusion against Staphylococcus aureus or E. coli) to evaluate chemotherapeutic potential . For anticancer profiling, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and compare IC₅₀ values to reference drugs. Include cytotoxicity controls (e.g., normal fibroblast cells) to assess selectivity .

Q. How do substituent variations at the quinazoline core influence bioactivity?

- Methodological Answer: Systematically modify substituents at positions 3, 6, and 8 (e.g., fluorophenyl, methoxy, or imidazo[1,2-a]pyridine groups) and correlate changes with bioactivity. For example, electron-withdrawing groups (e.g., -F) enhance antimicrobial potency by improving membrane permeability . Use computational tools (e.g., molecular docking) to predict binding affinities to target enzymes like DHFR .

Q. What purification techniques are optimal for isolating this compound derivatives?

- Methodological Answer: Employ column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). For polar derivatives, use preparative HPLC with C18 columns and acetonitrile-water mobile phases. Recrystallization from ethanol or DCM-hexane mixtures improves purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structurally similar quinazoline derivatives?

- Methodological Answer: Conduct meta-analysis of published datasets to identify outliers. Re-evaluate compound purity (via HPLC) and assay conditions (e.g., pH, incubation time). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or solvent effects . Use structure-activity relationship (SAR) heatmaps to visualize trends.

Q. What catalytic strategies enhance the sustainability of quinazoline synthesis?

- Methodological Answer: Explore green chemistry approaches:

- Heterogeneous catalysis (e.g., immobilized Pd nanoparticles) to reduce metal leaching .

- Microwave-assisted synthesis to shorten reaction times and improve energy efficiency .

- Biocatalysis (e.g., enzyme-mediated cyclization) for enantioselective synthesis .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Methodological Answer: Perform molecular dynamics simulations to study ligand-protein interactions (e.g., with kinase targets). Use QSAR models to predict logP and bioavailability. Validate predictions with in vitro assays (e.g., kinase inhibition assays) .

Q. What solvent systems minimize side reactions during quinazoline functionalization?

- Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in nucleophilic substitutions. For Pd-catalyzed couplings, degassed dioxane-water mixtures prevent catalyst oxidation . Avoid protic solvents in acid-sensitive reactions to suppress hydrolysis .

Q. How can researchers optimize reaction scalability without compromising yield?

- Methodological Answer:

Use flow chemistry for continuous processing, which enhances heat/mass transfer and reduces batch variability . Conduct Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) and define optimal ranges for scale-up .

Q. Key Methodological Recommendations

Properties

CAS No. |

1150617-85-8 |

|---|---|

Molecular Formula |

C9H10N2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

6-methyl-1,4-dihydroquinazoline |

InChI |

InChI=1S/C9H10N2/c1-7-2-3-9-8(4-7)5-10-6-11-9/h2-4,6H,5H2,1H3,(H,10,11) |

InChI Key |

IABWOGLOHAEUJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=NC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.